molecular formula C10H9ClF3N3O4 B14591512 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 61213-05-6

3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B14591512
CAS No.: 61213-05-6
M. Wt: 327.64 g/mol
InChI Key: RXMCWXJJGPUBMT-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a chloro group, ethyl and methyl groups, two nitro groups, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, including nitration, halogenation, and alkylation reactions. A common synthetic route may involve the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted aniline derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use in the development of bioactive compounds for pharmaceutical research.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the production of dyes, pigments, and agrochemicals.
  • Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (nitro and trifluoromethyl) can influence the compound’s reactivity and binding affinity. The compound may exert its effects through the inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

    3-Chloro-2-methylaniline: Similar structure but lacks the nitro and trifluoromethyl groups.

    2-Chloro-4-(trifluoromethyl)aniline: Similar structure but lacks the nitro groups and alkyl substitutions.

Uniqueness:

  • The combination of chloro, nitro, and trifluoromethyl groups in 3-Chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline imparts unique chemical and physical properties.
  • The presence of multiple electron-withdrawing groups enhances its reactivity and potential for diverse applications.

Properties

CAS No.

61213-05-6

Molecular Formula

C10H9ClF3N3O4

Molecular Weight

327.64 g/mol

IUPAC Name

3-chloro-N-ethyl-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9ClF3N3O4/c1-3-15(2)8-6(16(18)19)4-5(10(12,13)14)7(11)9(8)17(20)21/h4H,3H2,1-2H3

InChI Key

RXMCWXJJGPUBMT-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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